molecular formula C9H7ClO3 B2372992 Methyl 3-chloro-2-formylbenzoate CAS No. 1287277-24-0

Methyl 3-chloro-2-formylbenzoate

Cat. No. B2372992
CAS RN: 1287277-24-0
M. Wt: 198.6
InChI Key: VMQBNOPRRNIKKE-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-2-formylbenzoate” is a chemical compound. It is also known as "methyl 2-chloro-3-formylbenzoate" . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-2-formylbenzoate” can be represented by the InChI code 1S/C9H7ClO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 . This indicates that the compound has a molecular weight of 198.61 .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-2-formylbenzoate” is a powder in physical form . It has a molecular weight of 198.61 .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-chloro-2-formylbenzoate is used in synthesizing phthalide-fused indoline derivatives. An example includes the synthesis of 3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl] isobenzofuran-1(3H)-one, characterized by X-ray crystallography and showing selectivity and sensitivity for Sn2+ cations (Wong et al., 2018).

Novel Reaction Pathways

Research has focused on developing new tandem processes involving methyl 3-chloro-2-formylbenzoate for efficient synthesis of functionalized phthalides, essential in synthesizing quinone skeletons (Sakulsombat et al., 2010).

Metal Complexes and Cytotoxicity

Triphenylstannyl 4-((arylimino)methyl)benzoates, synthesized using methyl 3-chloro-2-formylbenzoate, have shown potential as potent anticancer agents, particularly against cervical cancer cells. These compounds induce apoptosis via reactive oxygen species and arrest the cell cycle in the G1 and G2/M phases (Basu Baul et al., 2017).

Multicomponent Reactions for Heterocyclic Compounds

The compound has been used in multicomponent reactions, leading to the synthesis of heterocyclic compounds potentially significant in biological activities. These processes allow the creation of complex molecular structures under mild conditions (Lei et al., 2016).

Synthesis of Agricultural Chemicals

It is used as a precursor in synthesizing agricultural chemicals, such as chlorantraniliprole, a product derived through a series of reactions starting from 3-methyl-2-nitrobenzoic acid, demonstrating its versatility in chemical synthesis (Yi-fen et al., 2010).

Safety And Hazards

The safety data sheet for “Methyl 3-chloro-2-formylbenzoate” indicates that it is a substance with a warning signal word, suggesting that it may pose certain hazards . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

methyl 3-chloro-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQBNOPRRNIKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-2-formylbenzoate

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